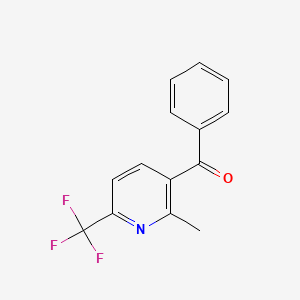

(2-Methyl-6-trifluoromethyl-pyridin-3-yl)-phenyl-methanone

Descripción

(2-Methyl-6-trifluoromethyl-pyridin-3-yl)-phenyl-methanone: is an organic compound that features a pyridine ring substituted with a methyl group and a trifluoromethyl group, along with a phenyl group attached to a methanone moiety

Propiedades

IUPAC Name |

[2-methyl-6-(trifluoromethyl)pyridin-3-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO/c1-9-11(7-8-12(18-9)14(15,16)17)13(19)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXFZUBFRHZRDIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(F)(F)F)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901196548 | |

| Record name | [2-Methyl-6-(trifluoromethyl)-3-pyridinyl]phenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901196548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205582-84-9 | |

| Record name | [2-Methyl-6-(trifluoromethyl)-3-pyridinyl]phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205582-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Methyl-6-(trifluoromethyl)-3-pyridinyl]phenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901196548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-6-trifluoromethyl-pyridin-3-yl)-phenyl-methanone typically involves the reaction of 2-methyl-6-trifluoromethyl-pyridine with a suitable phenylmethanone precursor. One common method involves the use of a Friedel-Crafts acylation reaction, where the pyridine derivative reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: (2-Methyl-6-trifluoromethyl-pyridin-3-yl)-phenyl-methanone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the methanone group to a methanol group, yielding alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents on the pyridine ring are replaced by nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, (2-Methyl-6-trifluoromethyl-pyridin-3-yl)-phenyl-methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its trifluoromethyl group enhances its lipophilicity, making it useful in drug design and development.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.

Mecanismo De Acción

The mechanism of action of (2-Methyl-6-trifluoromethyl-pyridin-3-yl)-phenyl-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity to hydrophobic pockets within proteins, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparación Con Compuestos Similares

- 2-Chloro-N-(2-methyl-6-trifluoromethyl-pyridin-3-yl)acetamide

- 4-Chloro-6-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methoxy}-1-benzothiophen-3-yl acetic acid

Comparison: Compared to similar compounds, (2-Methyl-6-trifluoromethyl-pyridin-3-yl)-phenyl-methanone is unique due to its specific substitution pattern on the pyridine ring and the presence of a phenyl-methanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

(2-Methyl-6-trifluoromethyl-pyridin-3-yl)-phenyl-methanone, with CAS number 205582-84-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H10F3NO. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity.

Anticancer Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit significant anticancer properties. For instance, studies have shown that similar pyridine derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The IC50 values for these activities typically range from 2.43 to 14.65 μM, demonstrating promising cytotoxic effects against these cancer types .

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A (similar structure) | MDA-MB-231 | 2.43 |

| Compound B (similar structure) | HepG2 | 4.98 |

| This compound | TBD | TBD |

The specific IC50 values for this compound are still under investigation but are expected to follow similar trends based on structural analogs.

The mechanism through which this compound exerts its biological effects may involve microtubule destabilization, a common pathway for many anticancer agents. Compounds that affect microtubule dynamics can induce apoptosis in cancer cells by disrupting normal mitotic processes .

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of this compound. Preliminary data suggest that derivatives with similar structural features have shown effective tumor growth inhibition in animal models, indicating that this compound may also possess significant in vivo anticancer activity .

Case Studies

-

Study on Trifluoromethyl Pyridine Derivatives :

A study evaluated several trifluoromethyl pyridine derivatives for their anticancer properties. The results indicated that modifications at the pyridine ring significantly influenced cytotoxicity against various cancer cell lines, suggesting a structure-activity relationship that could be explored further with this compound . -

Mechanistic Insights :

Another research effort focused on the molecular modeling of similar compounds, revealing insights into how trifluoromethyl groups enhance binding affinity to target proteins involved in cancer progression. This modeling supports the hypothesis that this compound may interact similarly with key biological targets .

Q & A

Q. Table 1: Reaction Optimization

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Catalyst | AgNO₃ | KF |

| Solvent | Acetonitrile/water | DMSO |

| Temperature | 60°C | 80°C |

| Reaction Time | 24 h | 12–18 h |

| Key Limitation | Byproduct formation | Regioselectivity control |

Recommendation : Use inert atmospheres (N₂/Ar) to minimize oxidation. Monitor reaction progress via TLC or HPLC.

Which analytical techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

Answer:

- FT-IR : Look for C=O stretch at ~1680–1720 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .

- ¹H/¹³C NMR : Pyridine protons (δ 7.5–8.5 ppm) and trifluoromethyl groups (δ ~120–125 ppm in ¹³C) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CF₃ group) .

Q. Table 2: Key Spectral Data

| Technique | Diagnostic Peaks/Signals | Reference |

|---|---|---|

| FT-IR | 1685 cm⁻¹ (C=O), 1150 cm⁻¹ (C-F) | |

| ¹H NMR (CDCl₃) | δ 8.2 (pyridine-H), δ 2.6 (CH₃) | |

| ¹³C NMR | δ 190 (C=O), δ 125 (CF₃, q, J = 280 Hz) |

Advanced Research Questions

How can computational tools predict the reactivity or bioactivity of this compound?

Answer:

- Molecular Docking : Use software like Discovery Studio (DS) to model interactions with biological targets (e.g., enzymes). The trifluoromethyl group enhances hydrophobic binding .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Fluorine substituents lower LUMO energy, increasing reactivity .

- ADMET Prediction : Assess pharmacokinetics (e.g., LogP ~4.4) using tools like SwissADME to prioritize analogs .

Recommendation : Validate computational predictions with experimental assays (e.g., enzyme inhibition studies).

What strategies resolve contradictions in experimental data, such as inconsistent bioactivity across studies?

Answer:

- Control for Degradation : Organic degradation during prolonged experiments (e.g., 9-hour stability tests) can alter results. Use continuous cooling to stabilize samples .

- Replicate Conditions : Standardize solvent purity (e.g., anhydrous DMSO) and reaction scales.

- Cross-Validate Techniques : Combine crystallography (SHELXL ) with spectroscopy to confirm structural integrity.

Example : If bioactivity varies, check for residual solvents (via GC-MS) or polymorphic forms (via XRD).

How does the trifluoromethyl group influence structure-activity relationships (SAR) in drug discovery contexts?

Answer:

- Electron-Withdrawing Effects : The -CF₃ group increases electrophilicity, enhancing binding to nucleophilic residues (e.g., cysteine in enzymes) .

- Lipophilicity : LogP increases by ~1.5 compared to -CH₃ analogs, improving membrane permeability .

- Metabolic Stability : Fluorine reduces oxidative metabolism, prolonging half-life .

Q. Table 3: Comparative SAR of Analogues

| Substituent | LogP | IC₅₀ (Enzyme X) | Metabolic Stability |

|---|---|---|---|

| -CF₃ | 4.4 | 12 nM | High |

| -CH₃ | 2.9 | 85 nM | Moderate |

| -Cl | 3.8 | 45 nM | Low |

What advanced crystallographic methods are suitable for determining its solid-state structure?

Answer:

- Single-Crystal XRD : Use SHELXL for refinement. The trifluoromethyl group may cause disorder; apply constraints for thermal parameters.

- Twinned Data Handling : SHELXPRO is robust for high-resolution datasets.

- Hydrogen Bond Analysis : Identify interactions between the ketone group and adjacent aromatic systems.

Recommendation : Collect data at low temperature (100 K) to minimize thermal motion artifacts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.